

Application Note: Structural Elucidation of Desmethyl Thiosildenafil-d8 by NMR Spectroscopy

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Compound of Interest

Compound Name: *Desmethyl Thiosildenafil-d8*

Cat. No.: *B565125*

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Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural elucidation of **Desmethyl Thiosildenafil-d8**. As a deuterated analog of a sildenafil-related compound, **Desmethyl Thiosildenafil-d8** is a critical internal standard for quantitative bioanalytical assays. Confirmation of its chemical structure and the specific sites of deuterium incorporation is paramount for its proper application. This document provides detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments and presents the expected data in a clear, tabular format. Furthermore, graphical workflows and data interpretation logic are provided to guide researchers through the process of structural verification.

Introduction

Desmethyl Thiosildenafil is an active metabolite and impurity of Thiosildenafil, an analog of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1][2] Deuterium-labeled internal standards, such as **Desmethyl Thiosildenafil-d8**, are essential for accurate quantification in mass spectrometry-based bioanalytical methods due to their similar physicochemical properties to the analyte and their distinct mass. The molecular formula for **Desmethyl Thiosildenafil-d8** is C₂₁H₂₀D₈N₆O₃S₂. The structural integrity and the precise location of the deuterium labels

must be rigorously confirmed to ensure the reliability of analytical data. NMR spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural characterization of small molecules in solution.[3][4][5] This note outlines the application of ^1H , ^{13}C , and various 2D NMR techniques for the complete structural verification of **Desmethyl Thiosildenafil-d8**.

Experimental Protocols

Sample Preparation

- Weigh approximately 5 mg of **Desmethyl Thiosildenafil-d8**.
- Dissolve the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d_6).
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The sample temperature was maintained at 298 K.

- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 16 ppm
 - Acquisition Time: 4.096 s
 - Relaxation Delay: 2.0 s
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024

- Spectral Width: 240 ppm
- Acquisition Time: 1.087 s
- Relaxation Delay: 2.0 s
- 2D COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf
 - Number of Scans: 8
 - Spectral Width: 12 ppm in both dimensions
 - Data Points: 2048 (F2) x 256 (F1)
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Number of Scans: 16
 - Spectral Width: 12 ppm (F2) x 200 ppm (F1)
 - Data Points: 2048 (F2) x 256 (F1)
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgpndqf
 - Number of Scans: 32
 - Spectral Width: 12 ppm (F2) x 240 ppm (F1)
 - Data Points: 2048 (F2) x 512 (F1)

Data Presentation

The anticipated quantitative NMR data for **Desmethyl Thiosildenafil-d8** are summarized in the tables below. The numbering scheme for the atoms is provided in the accompanying chemical structure diagram.

Chemical Structure of **Desmethyl Thiosildenafil-d8**



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Figure 1: Chemical Structure and Atom Numbering of Desmethyl Thiosildenafil.

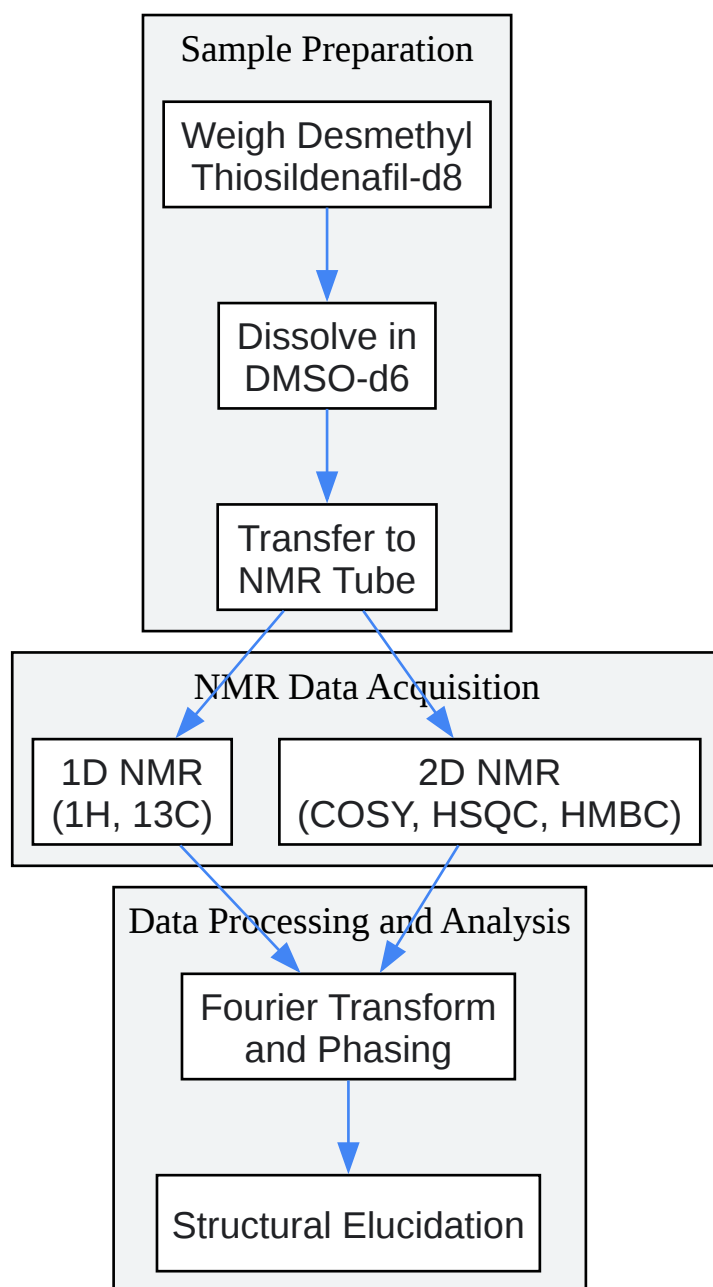
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.15	s	1H	NH	
8.05	d	2.0	1H	H-6'
7.80	dd	8.5, 2.0	1H	H-4'
7.15	d	8.5	1H	H-2'
4.10	q	7.0	2H	O-CH ₂ -CH ₃
4.05	s	3H	N-CH ₃	
2.90	t	7.5	2H	N-CH ₂ -CH ₂ -CH ₃
1.75	sext	7.5	2H	N-CH ₂ -CH ₂ -CH ₃
1.40	t	7.0	3H	O-CH ₂ -CH ₃
0.95	t	7.5	3H	N-CH ₂ -CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

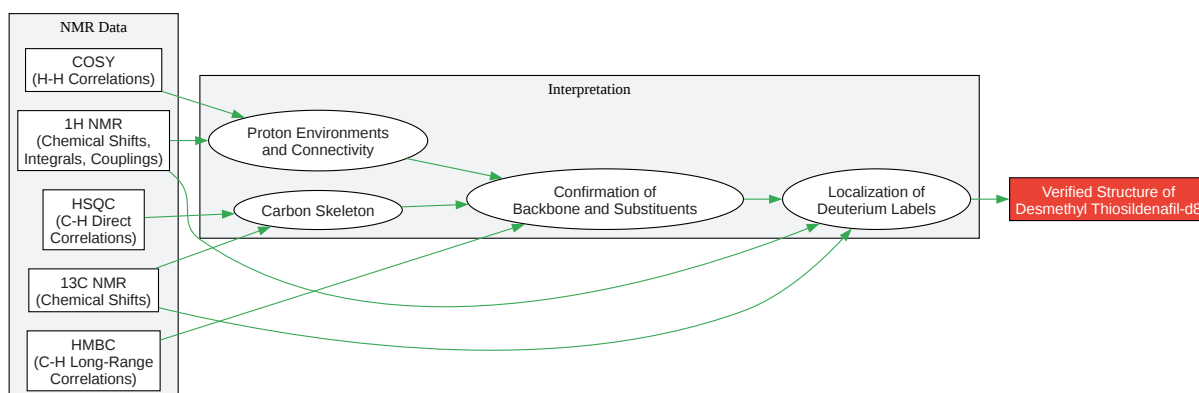
Chemical Shift (δ) ppm	Assignment
178.5	C=S
158.0	C-5'
152.0	C-7
148.0	C-3a
138.0	C-7a
132.0	C-1'
130.0	C-6'
125.0	C-4'
112.0	C-2'
105.0	C-3'
64.0	O-CH ₂ -CH ₃
35.0	N-CH ₃
28.0	N-CH ₂ -CH ₂ -CH ₃
22.0	N-CH ₂ -CH ₂ -CH ₃
14.5	O-CH ₂ -CH ₃
13.5	N-CH ₂ -CH ₂ -CH ₃

Mandatory Visualizations



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Caption: Experimental workflow for NMR analysis.



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Caption: Logic for structural elucidation.

Results and Discussion

The structural elucidation of **Desmethyl Thiosildenafil-d8** is achieved through a systematic analysis of the 1D and 2D NMR data.

- **¹H NMR Analysis:** The ¹H NMR spectrum is expected to show signals corresponding to all non-deuterated protons. The aromatic region should display three distinct signals for the protons on the substituted phenyl ring. The ethoxy and propyl groups will exhibit characteristic multiplets with appropriate integrations. A singlet corresponding to the N-methyl group is also anticipated. Crucially, the absence of signals in the region typically associated with the piperazine ring protons (around 2.5-3.5 ppm) provides the initial strong

evidence for deuterium labeling at these positions. The integration of all signals will be consistent with the number of protons in the non-deuterated parts of the molecule.

- **¹³C NMR Analysis:** The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbon atoms of the deuterated piperazine ring are expected to be significantly broadened and reduced in intensity, or completely absent, due to the quadrupolar relaxation effect of the deuterium nuclei and the lack of a Nuclear Overhauser Effect (NOE) from directly attached protons. This observation further confirms the location of the deuterium labels.
- **2D NMR Analysis:**
 - **COSY:** The COSY spectrum will reveal the proton-proton coupling networks. This is particularly useful for confirming the connectivity within the ethoxy and propyl side chains. For instance, the triplet of the propyl methyl group will show a correlation to the sextet of the adjacent methylene group.
 - **HSQC:** The HSQC spectrum correlates each proton to its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals based on the more easily interpretable ¹H spectrum. The absence of cross-peaks for the piperazine ring carbons and protons will be a definitive confirmation of the deuteration sites.
 - **HMBC:** The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is instrumental in piecing together the entire molecular structure. For example, correlations from the N-methyl protons to the adjacent pyrazole ring carbons will confirm the position of this group. Correlations from the aromatic protons to the sulfonyl group and the pyrazole ring will establish the connectivity of the main structural fragments.

By combining the information from all these NMR experiments, the complete and unambiguous structural confirmation of **Desmethyl Thiosildenafil-d8**, including the specific locations of the eight deuterium atoms on the piperazine ring, can be achieved.

Conclusion

NMR spectroscopy is a powerful and indispensable tool for the structural elucidation of isotopically labeled compounds like **Desmethyl Thiosildenafil-d8**. The combination of 1D (¹H

and ^{13}C) and 2D (COSY, HSQC, and HMBC) NMR experiments provides a comprehensive dataset that allows for the complete assignment of all proton and carbon signals and confirms the sites of deuteration. The protocols and expected data presented in this application note serve as a valuable guide for researchers and scientists in the pharmaceutical and drug development industries who need to verify the structure of deuterated analytical standards, ensuring the accuracy and reliability of their quantitative studies.

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